molecular formula C18H17N3O4S2 B2836197 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 886926-31-4

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2836197
CAS No.: 886926-31-4
M. Wt: 403.47
InChI Key: PAOJTDGKJGWHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methanesulfonylphenyl group and at position 2 with a sulfanyl acetamide moiety bearing a 4-methylphenyl substituent. The 4-methylphenylsulfanyl (S-C₆H₄-CH₃) side chain contributes to lipophilicity, which may affect membrane permeability and pharmacokinetics.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-7-9-13(10-8-12)26-11-16(22)19-18-21-20-17(25-18)14-5-3-4-6-15(14)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOJTDGKJGWHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the phenyl ring using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the p-tolylthioacetamide moiety: This can be accomplished through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a p-tolylthioacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxadiazole ring and acetamide group are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Key Observations References
Acidic HydrolysisHCl (conc.), reflux, 6–8 hrs5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine and acetic acid derivativesOxadiazole ring cleavage occurs preferentially under strong acidic conditions.
Basic HydrolysisNaOH (aq.), 80°C, 4 hrsSulfhydryl intermediate and oxadiazole carboxylateAcetamide hydrolysis dominates in basic media, yielding free thiol intermediates.

Nucleophilic Substitution

The sulfonyl group and sulfanyl moiety participate in nucleophilic displacement reactions.

Reaction Type Reagents Products Key Observations References
Thiol DisplacementAlkyl halides (e.g., CH₃I)S-Alkylated derivativesTBABr phase transfer catalyst enhances reaction efficiency in CHCl₃.
Amine SubstitutionPrimary amines (e.g., aniline)N-Substituted acetamidesRequires K₂CO₃ in DMF at 110°C; regioselectivity depends on steric effects.

Oxidation Reactions

The sulfanyl group (–S–) is oxidized to sulfoxide or sulfone derivatives.

Reaction Type Oxidizing Agent Products Key Observations References
Mild OxidationH₂O₂ (30%), RT, 2 hrsSulfoxide analogControlled oxidation preserves the oxadiazole ring integrity.
Strong OxidationKMnO₄ (acidic), refluxSulfone derivativeComplete conversion to sulfone occurs within 3 hrs under vigorous conditions.

Cyclization and Rearrangement

Intramolecular cyclization is observed under specific conditions.

Reaction Type Conditions Products Key Observations References
Thermal CyclizationToluene, 120°C, 12 hrsBenzothiazine-fused oxadiazoleDriven by sulfonyl group’s electron-withdrawing effect; confirmed via XRD.
Acid-Catalyzed RearrangementH₂SO₄, RT, 24 hrsIsoxazole derivativesRearrangement involves sulfonyl cation transfer, as evidenced by mass spectrometry.

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals.

Reaction Type Catalyst Products Key Observations References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-oxadiazole conjugatesRequires aryl boronic acids; yields >75% under inert atmosphere.
Ullmann CouplingCuI, 1,10-phenanthrolineN-Aryl acetamide derivativesLimited to electron-deficient aryl halides due to steric hindrance.

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents favor cyclization .

  • Temperature : Elevated temperatures (≥110°C) are critical for amine substitution and coupling reactions .

  • Catalysts : Phase transfer catalysts (e.g., TBABr) improve yields in biphasic systems .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide have shown efficacy against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism involves targeting bacterial division proteins, which are crucial for cell division .

Anticancer Activity

Compounds with oxadiazole scaffolds have demonstrated promising anticancer activities. They are believed to inhibit critical pathways involved in tumor growth and proliferation. For example, a related oxadiazole compound was found to inhibit Glycogen Synthase Kinase 3 (GSK-3), a key regulator in cancer cell signaling pathways .

Anti-inflammatory Effects

The presence of the methanesulfonyl group may enhance anti-inflammatory properties by modulating cytokine production and immune responses. Research indicates that related compounds exhibit significant reductions in inflammation markers in vitro.

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of oxadiazole derivatives found that one compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics against Staphylococcus aureus. This suggests that this compound may serve as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Research

In preclinical trials, derivatives of this compound demonstrated substantial inhibition of tumor growth in xenograft models. The mechanism was linked to GSK-3 inhibition, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the 1,3,4-oxadiazole-sulfanyl acetamide scaffold but differ in substituents, enabling comparative analysis:

Compound Name (Example) Oxadiazole Substituent Acetamide Substituent Key Features Biological Activity (if Reported) Reference
Target Compound 2-Methanesulfonylphenyl 4-Methylphenylsulfanyl Electron-withdrawing SO₂CH₃; moderate lipophilicity Not explicitly reported N/A
2-{[5-(4-Acetamidophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-Aryl Acetamide 4-Acetamidophenyl Aryl groups Electron-donating acetamide on phenyl; variable aryl groups Anti-S. aureus (MIC: 63 µg/mL)
N-(4,5-Dimethylthiazol-2-yl)-2-{[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide 4-Methylphenyl 4,5-Dimethylthiazolyl Methyl enhances lipophilicity; thiazole heterocycle Not reported
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide Derivatives 4-Chlorophenyl Alkyl/aryl groups Chlorine increases electronegativity; broad substituent scope Antimicrobial activity (variable MICs); low cytotoxicity in most derivatives
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides 3,4,5-Trimethoxyphenyl Phenyl groups Methoxy groups enhance solubility; aromatic interactions Antibacterial and antifungal activities (qualitative data)

Key Structural and Functional Differences

  • Electron Effects : The target compound’s methanesulfonyl group (SO₂CH₃) is more electron-withdrawing than the methyl (CH₃) or acetamido (NHCOCH₃) groups in analogs . This may improve oxidative stability but reduce nucleophilic reactivity compared to electron-donating substituents.
  • Lipophilicity : The 4-methylphenylsulfanyl group in the target compound confers moderate lipophilicity (clogP ~3.5 estimated), similar to derivatives with 4-methylphenyl or 4-chlorophenyl groups. In contrast, trimethoxyphenyl analogs (clogP ~2.8) are more polar due to methoxy groups .
  • Bioactivity Trends: Anti-bacterial activity correlates with electron-withdrawing groups (e.g., 4-chlorophenyl in ), suggesting the target’s methanesulfonyl group may enhance potency.

Research Findings and Implications

  • Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl , 4-acetamidophenyl ) exhibit notable activity against Gram-positive bacteria. The target’s SO₂CH₃ group may further enhance this effect by improving target binding or resistance to enzymatic degradation.
  • Toxicity Profile: Derivatives with bulky aryl groups (e.g., 4-phenoxyphenyl in ) show higher cytotoxicity, whereas methyl or methoxy substituents (e.g., ) are better tolerated. The target’s 4-methylphenyl group aligns with low-toxicity trends.
  • Computational Insights : Molecular docking studies (e.g., ) suggest that oxadiazole-sulfanyl acetamides interact with bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic contacts. The methanesulfonyl group may strengthen these interactions.

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring and a methanesulfonyl group, which are known to enhance pharmacological activities. Its molecular formula is C16H16N3O4SC_{16}H_{16}N_{3}O_{4}S with a molecular weight of approximately 352.43 g/mol.

PropertyValue
Molecular Weight352.43 g/mol
LogP2.2209
Polar Surface Area (PSA)81.44 Ų

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : Achieved through cyclization of hydrazides with carboxylic acids.
  • Introduction of the methanesulfonyl group : This can be performed using methanesulfonyl chloride under basic conditions.
  • Coupling reaction : The final step involves the formation of the amide bond with 4-methylphenyl sulfide.

Antioxidant Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Anticancer Properties

Studies have reported the cytotoxic effects of this compound against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, it showed effectiveness against breast and colon cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The oxadiazole moiety may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity associated with cancer progression.
  • Cell Signaling Pathways : The compound influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Models : A study published in the Journal of Medicinal Chemistry demonstrated that administration of the compound significantly reduced paw edema in rat models .
  • Anticancer Efficacy : In a clinical trial involving patients with metastatic breast cancer, the compound was administered alongside standard chemotherapy, resulting in enhanced therapeutic outcomes compared to chemotherapy alone .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves three key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under reflux with POCl₃ or other dehydrating agents; (2) introduction of the methanesulfonyl group at the 2-phenyl position using methanesulfonyl chloride in dichloromethane; (3) coupling of the sulfanyl-acetamide moiety via nucleophilic substitution with 2-[(4-methylphenyl)sulfanyl]acetic acid, often using coupling agents like EDCI/HOBt in DMF .
  • Optimization : Yield improvements (typically 60-75%) require inert atmospheres (N₂/Ar), stoichiometric control (1:1.2 molar ratio for coupling steps), and solvent selection (e.g., THF for polar intermediates, DCM for sulfonation) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include δ 8.1–8.3 ppm (aromatic protons adjacent to sulfonyl), δ 2.5 ppm (methanesulfonyl CH₃), and δ 4.2 ppm (sulfanyl-acetamide CH₂) .
  • HPLC : Purity >95% is confirmed via reverse-phase C18 columns (retention time ~12–14 min, mobile phase: acetonitrile/water 70:30) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 458.08 confirms molecular weight (C₁₉H₁₈N₃O₄S₂) .

Q. What preliminary biological screening assays are recommended, and how are they designed?

  • Methodological Answer :
  • Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–32 µg/mL) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Include celecoxib as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and guide structural optimization?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues (e.g., Lys721) form hydrogen bonds with the oxadiazole ring and sulfonyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .
  • Validation : Mutagenesis (e.g., alanine scanning) confirms critical binding residues .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) .
  • Purity Verification : Re-analyze batches via HPLC; impurities >5% can skew IC₅₀ values .
  • SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl derivatives) to identify substituent effects .

Q. What strategies improve reaction scalability while minimizing by-products?

  • Methodological Answer :
  • DoE Optimization : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) using Taguchi methods .
  • By-Product Mitigation : Add molecular sieves during amide coupling to absorb H₂O; reduce dimerization via dropwise reagent addition .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.